Cas no 35878-39-8 (2,5-Cyclohexadiene-1,4-dione,2-[(3R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-3-yl]-5-methoxy-)
35878-39-8 structure
Product Name:2,5-Cyclohexadiene-1,4-dione,2-[(3R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-3-yl]-5-methoxy-
Numero CAS:35878-39-8
MF:C16H14O5
MW:286.279365062714
CID:307930
PubChem ID:100072
Update Time:2025-04-19
2,5-Cyclohexadiene-1,4-dione,2-[(3R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-3-yl]-5-methoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadiene-1,4-dione,2-[(3R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-3-yl]-5-methoxy-
- (3R)-Claussequinone
- (-)-2-[(R)-3,4-Dihydro-7-hydroxy-2H-1-benzopyran-3-yl]-5-methoxy-2,5-cyclohexadiene-1,4-dione
- claussequinone
- 35878-39-8
- Claussequinone, (3R)-
- SCHEMBL571133
- PDAKXMIQFUHWQC-UHFFFAOYSA-
- CHEBI:177044
- 7-Hydroxy-4'-methoxyisoflavanquinone
- LMPK12080051
- 2-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2-(3,4-dihydro-7-hydroxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-
- InChI=1/C16H14O5/c1-20-16-7-13(18)12(6-14(16)19)10-4-9-2-3-11(17)5-15(9)21-8-10/h2-3,5-7,10,17H,4,8H2,1H3
- NSC 331934
- NSC-331934
- NSC331934
- DTXSID001345972
- SCHEMBL571132
- CHEMBL446542
- 3R-Claussequinone
-
- Inchi: 1S/C16H14O5/c1-20-16-7-13(18)12(6-14(16)19)10-4-9-2-3-11(17)5-15(9)21-8-10/h2-3,5-7,10,17H,4,8H2,1H3
- Chiave InChI: PDAKXMIQFUHWQC-UHFFFAOYSA-N
- Sorrisi: O1C2C=C(C=CC=2CC(C2=CC(C(=CC2=O)OC)=O)C1)O
Proprietà calcolate
- Massa esatta: 286.08412
- Massa monoisotopica: 286.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 519
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 72.8Ų
Proprietà sperimentali
- Densità: 1.38
- Punto di ebollizione: 490.2°Cat760mmHg
- Punto di infiammabilità: 185.3°C
- Indice di rifrazione: 1.631
- PSA: 72.83
- LogP: 1.55180
2,5-Cyclohexadiene-1,4-dione,2-[(3R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-3-yl]-5-methoxy- Letteratura correlata
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
35878-39-8 (2,5-Cyclohexadiene-1,4-dione,2-[(3R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-3-yl]-5-methoxy-) Prodotti correlati
- 69359-09-7(Pendulone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso